![molecular formula C5H9ClFN B2580152 2-(Fluoromethyl)-2,5-dihydro-1H-pyrrole;hydrochloride CAS No. 2445785-87-3](/img/structure/B2580152.png)
2-(Fluoromethyl)-2,5-dihydro-1H-pyrrole;hydrochloride
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Overview
Description
The compound “2-(Fluoromethyl)-2,5-dihydro-1H-pyrrole;hydrochloride” likely belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a five-membered aromatic ring with one nitrogen atom and four carbon atoms. The presence of the fluoromethyl group (-CH2F) suggests that this compound may have unique properties due to the highly electronegative fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the pyrrole ring and the fluoromethyl group. Pyrrole rings are aromatic and have a planar structure. The fluoromethyl group is likely to influence the electronic distribution and polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole ring and the fluoromethyl group. Pyrroles are known to undergo electrophilic substitution reactions. The fluoromethyl group may also participate in various reactions, but its presence could also influence the reactivity of the pyrrole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluoromethyl group could increase its polarity and potentially its boiling point and melting point. The aromatic pyrrole ring could contribute to its stability .Scientific Research Applications
Microwave-assisted Fluorination
Treatment of 2-acylpyrroles under microwave conditions with Selectfluor leads to the fluorination of the pyrrole ring. This methodology was utilized to synthesize fluorinated pyrrole-imidazole alkaloids, showcasing the utility of fluorinated pyrroles in synthesizing complex organic molecules with potential biological activity (Troegel & Lindel, 2012).
Supramolecular Polymers
Anionic supramolecular polymers containing dichloro-diamido-substituted pyrrole units demonstrate the ability to form unique "orthogonal" hydrogen-bonding arrays. This property is indicative of the potential applications in creating novel polymer materials with specific structural characteristics (Gale et al., 2002).
Pharmaceutical Intermediates
A practical synthesis of a key pharmaceutical intermediate, highlighting the importance of pyrrole derivatives in the development of pharmaceuticals. The regioselective introduction of functional groups into the pyrrole moiety is crucial for the synthesis of complex molecules (Wang et al., 2006).
Fluorinated Pyrroles Synthesis
A new methodology for preparing various 3-fluorinated pyrroles demonstrates the versatility of fluorinated pyrrole compounds in organic synthesis. These fluorinated derivatives are valuable for further chemical transformations and applications in material science (Surmont et al., 2009).
Heterocyclic Molecule Synthesis
The synthesis and characterization of heterocyclic molecules like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) highlight the role of fluorinated pyrroles in developing compounds with potential applications in non-linear optics and as pharmacological agents. This research showcases the compound's stability and reactivity, providing insights into its possible applications in drug development (Murthy et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(fluoromethyl)-2,5-dihydro-1H-pyrrole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN.ClH/c6-4-5-2-1-3-7-5;/h1-2,5,7H,3-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVRQNXFDSNQMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(N1)CF.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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